molecular formula C13H17NO7 B5176821 N-(4-carboxyphenyl)-alpha-D-mannopyranosylamine

N-(4-carboxyphenyl)-alpha-D-mannopyranosylamine

Cat. No.: B5176821
M. Wt: 299.28 g/mol
InChI Key: VXMVXDITZWJXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carboxyphenyl)-alpha-D-mannopyranosylamine is a useful research compound. Its molecular formula is C13H17NO7 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.10050188 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c15-5-8-9(16)10(17)11(18)12(21-8)14-7-3-1-6(2-4-7)13(19)20/h1-4,8-12,14-18H,5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMVXDITZWJXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: While the exact mechanism remains to be fully elucidated, research suggests that K-MAP exerts its effects by modulating prostaglandin metabolism. [, , ] It appears to influence the balance of various prostaglandins, including PGD2 and PGI2, which play crucial roles in regulating platelet function and vascular tone. [, ]

ANone: Studies show that K-MAP inhibits platelet aggregation, a key process in thrombus formation. [, , ] This effect is linked to its ability to increase cyclic AMP (cAMP) levels in platelets. [, ] K-MAP appears to achieve this by stimulating the production of PGD2, a potent activator of adenylate cyclase, the enzyme responsible for cAMP synthesis. []

ANone: Research indicates that K-MAP stimulates the release of PGI2 in rat arterial rings. [] PGI2, a potent vasodilator and inhibitor of platelet aggregation, contributes to the overall antithrombotic effects observed with K-MAP. [, ]

ANone: The provided research primarily focuses on the biological effects of K-MAP. More research is needed to fully understand its material compatibility and stability in different environments.

ANone: The provided research focuses on the pharmacological properties of K-MAP. There is no evidence suggesting that it possesses significant catalytic activity.

ANone: The provided research doesn't detail any computational chemistry or modeling studies conducted on K-MAP. Such studies could offer valuable insights into its interactions with biological targets and help design novel derivatives with enhanced properties.

ANone: The provided research does not explore the structure-activity relationships of K-MAP. Further studies exploring modifications to its chemical structure would be valuable to optimize its pharmacological profile.

ANone: Further research is required to determine the stability of K-MAP under different storage conditions and to develop optimal formulations that improve its solubility, bioavailability, and therapeutic efficacy.

ANone: Information about specific SHE regulations for K-MAP is not available in the provided research. Adhering to relevant safety regulations and guidelines is crucial when handling and studying any chemical compound.

ANone: While the provided research indicates that K-MAP effectively reduced platelet hyperaggregation in diabetic patients after 12 weeks of administration, [] further studies are needed to determine its precise duration of action and optimal dosing regimen.

ANone: In vitro studies demonstrated that K-MAP inhibits platelet aggregation induced by ADP and epinephrine in a dose-dependent manner. [, ] It also increased cAMP levels and cAMP-dependent protein kinase activity in human platelets. [, ]

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